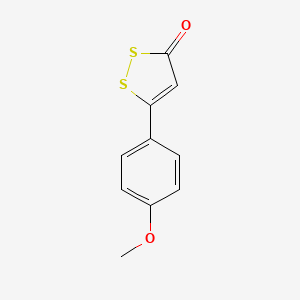

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one

Description

Structure

3D Structure

Properties

CAS No. |

831-30-1 |

|---|---|

Molecular Formula |

C10H8O2S2 |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)dithiol-3-one |

InChI |

InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-10(11)14-13-9/h2-6H,1H3 |

InChI Key |

WXNBNDCFQJBSCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)SS2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Methoxyphenyl 3h 1,2 Dithiol 3 One and Its Analogues

Strategies for the Construction of the 3H-1,2-Dithiol-3-one Core

The synthesis of the 3H-1,2-dithiol-3-one scaffold can be achieved through several reliable methods. These strategies often begin with the synthesis of the corresponding 3H-1,2-dithiole-3-thione, which is then oxidized to the desired 3-oxo derivative.

Oxidation of 3H-1,2-Dithiole-3-thiones (e.g., using mercuric acetate (B1210297) or potassium permanganate)

The conversion of a 3H-1,2-dithiole-3-thione to a 3H-1,2-dithiol-3-one is a key transformation. This oxidation can be accomplished using various oxidizing agents. It is known that 1,2-dithiole-3-thiones can be converted to 1,2-dithiol-3-ones. researchgate.net

Using Mercuric Acetate: Mercuric acetate is a commonly employed reagent for the oxidation of heterocyclic thiones. While specific examples for the oxidation of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione are not detailed in the provided literature, the general applicability of this reagent to dithiolethiones suggests its potential utility in this synthesis.

Using Potassium Permanganate (B83412): Potassium permanganate is a powerful oxidizing agent that has been used for the oxidation of various heterocyclic compounds. researchgate.net The reaction conditions, such as solvent and temperature, are critical to achieving the desired product without over-oxidation or degradation of the heterocyclic ring. researchgate.netmdma.ch

Table 1: Oxidation of 3H-1,2-Dithiole-3-thiones

| Precursor | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| 5-Aryl-3H-1,2-dithiole-3-thione | Mercuric Acetate | Acetic Acid | 5-Aryl-3H-1,2-dithiol-3-one | Varies | General Method |

| 5-Aryl-3H-1,2-dithiole-3-thione | Potassium Permanganate | Acetone/Water | 5-Aryl-3H-1,2-dithiol-3-one | Varies | researchgate.net |

Sulfuration of 3-Oxoesters and Related Compounds

A primary route to the precursor, 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, involves the sulfuration of appropriate 3-oxoesters. nih.govmdpi.com This method is one of the most common for constructing the 3H-1,2-dithiole-3-thione ring system. nih.gov

The combination of Lawesson's reagent and elemental sulfur is a well-established method for the synthesis of 3H-1,2-dithiole-3-thiones from 3-oxoesters. nih.govmdpi.com This reaction is typically carried out by refluxing the reactants in a solvent like toluene (B28343), often resulting in nearly quantitative yields. nih.gov

As a more cost-effective alternative to Lawesson's reagent, phosphorus pentasulfide (P4S10) can be used for the sulfuration of 3-oxoesters. nih.govmdpi.com The reaction of 2-aryl-3-oxo-3-arylpropanoates with P4S10 in refluxing toluene has been shown to produce the corresponding 3H-1,2-dithiole-3-thiones in acceptable yields. nih.gov An efficient procedure developed by Curphey involves a combination of P4S10 and sulfur in the presence of hexamethyldisiloxane (B120664) (HMDO), which can lead to higher yields compared to using Lawesson's reagent. mdpi.com

Table 2: Sulfuration of 3-Oxoesters to form 3H-1,2-Dithiole-3-thiones

| Starting Material | Reagent(s) | Solvent | Product | Yield (%) | Reference |

| Unsubstituted/2-monosubstituted 3-oxoesters | Lawesson's reagent, Elemental Sulfur | Toluene | 3H-1,2-dithiole-3-thiones | Nearly quantitative | nih.gov |

| 2-(Aryl)-3-oxo-3-(aryl)propanoates | P4S10 | Toluene | 3H-1,2-dithiole-3-thiones | Acceptable | nih.gov |

| 3-Oxoesters | P4S10, Sulfur, HMDO | Not specified | Dithiolethiones | Higher than Lawesson's reagent | mdpi.com |

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times and improved yields. researchgate.netamazonaws.com A convenient and rapid synthesis of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OMe) from anethole (B165797) and elemental sulfur has been developed using microwave irradiation. researchgate.net This method significantly reduces the reaction time from hours to just 10 minutes and improves the yield by minimizing the formation of by-products. researchgate.net The subsequent deprotection of ADT-OMe to its corresponding 5-(4-hydroxyphenyl) derivative can also be achieved under microwave conditions. researchgate.net

Table 3: Microwave-Assisted Synthesis of 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione

| Starting Material | Reagent(s) | Conditions | Reaction Time | Product | Yield (%) | Reference |

| Anethole | Elemental Sulfur | Microwave Irradiation | 10 min | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | Improved | researchgate.net |

Synthesis from α-Enolic Dithioesters

An alternative pathway to 5-substituted 3H-1,2-dithiole-3-thiones involves the use of α-enolic dithioesters as starting materials. nih.gov These compounds can be cyclized to form the desired dithiolethione ring. This method demonstrates good functional group tolerance for various substituents on the phenyl ring, including methoxy (B1213986) groups. nih.gov

Table 4: Synthesis of 5-Substituted 3H-1,2-dithiole-3-thiones from α-Enolic Dithioesters

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| α-Enolic dithioesters | Elemental Sulfur, InCl3 | 90 °C, solvent-free | 5-Substituted 3H-1,2-dithiole-3-thiones | Good to Excellent | nih.gov |

Approaches Involving Iso-Propenyl Derivatives

A key strategy for the synthesis of 5-aryl-3H-1,2-dithiol-3-thiones, a class of compounds to which 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one belongs, involves the reaction of iso-propenyl-substituted aromatic compounds with elemental sulfur at elevated temperatures. This method directly constructs the dithiolethione ring.

A notable example that illustrates this approach is the synthesis of 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione (ADT-NH2). nih.gov In this synthesis, the starting material is an iso-propenyl derivative of aniline, specifically tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate. The reaction is carried out by heating this precursor with elemental sulfur at 180°C. This process achieves both the formation of the dithiolethione ring and the deprotection of the amino group in a single step. nih.gov

This reaction provides a template for the synthesis of this compound. By analogy, the corresponding precursor would be 1-methoxy-4-(prop-1-en-2-yl)benzene. The reaction with elemental sulfur under thermal conditions is expected to yield the target compound. The general strategy relies on the reactivity of the isopropenyl group to incorporate the two sulfur atoms required for the 1,2-dithiole (B8566573) ring. nih.gov

Another related approach involves the use of disulfur (B1233692) dichloride as a sulfurating agent for tertiary isopropylamines, which can be precursors to isopropenyl derivatives. This reagent has diverse reactivity, acting as a sulfurating, chlorinating, oxidizing, and dehydrating agent. nih.gov

One-Pot Synthesis Techniques for Dithiolone Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For dithiolone derivatives, several one-pot procedures have been developed.

One such method involves the reaction of terminal alkynes. Deprotonation of a terminal alkyne with a strong base like butyllithium, followed by treatment with carbon disulfide, generates an alkynyldithiocarboxylate intermediate. This intermediate is then reacted with elemental sulfur to produce 4-mercapto-5-substituted-3H-1,2-dithiole-3-thiones after an acidic workup. nih.gov

Another versatile one-pot synthesis starts from dialkyl malonate esters. The reaction of these esters with a mixture of phosphorus pentasulfide (P2S5) and elemental sulfur in a high-boiling solvent like xylene yields 5-alkylthio-3H-1,2-dithiole-3-thiones. researchgate.net This reaction is often catalyzed by a mixture of 2-mercaptobenzothiazole (B37678) and zinc oxide. The choice of the malonate ester and the substituents on it can be varied to produce a range of 4-substituted derivatives. researchgate.net

Furthermore, 4-fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones have been synthesized in a one-pot procedure by heating ketene (B1206846) dithioacetals with magnesium bromide and elemental sulfur at high temperatures (210 °C). nih.gov

These one-pot methods highlight the diverse range of starting materials that can be employed to construct the dithiolone ring system efficiently.

Regioselective Introduction of the 4-Methoxyphenyl (B3050149) Moiety at the 5-Position

The regioselective introduction of the 4-methoxyphenyl group at the 5-position of the 3H-1,2-dithiol-3-one ring is crucial for defining the compound's properties. The synthetic methods employed inherently control this regioselectivity.

In the case of syntheses starting from iso-propenyl derivatives, the position of the aryl group is predetermined by the structure of the starting material. For instance, to synthesize this compound, the required precursor is 1-methoxy-4-(prop-1-en-2-yl)benzene. The reaction with sulfur directly attaches the dithiole ring to the carbon of the propenyl group that is bonded to the aromatic ring, thus ensuring the 5-aryl substitution pattern. This is exemplified by the synthesis of 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione, where the starting material dictates the final position of the aminophenyl group. nih.gov

Similarly, in syntheses involving terminal alkynes, the substituent on the alkyne becomes the substituent at the 5-position of the resulting dithiolethione. Therefore, using 1-ethynyl-4-methoxybenzene as the starting alkyne would lead to the regioselective formation of this compound derivatives.

Palladium-mediated cross-coupling reactions, such as Suzuki coupling, also offer a powerful tool for the regioselective introduction of aryl groups. nih.gov While not directly reported for this compound, this methodology is widely used for creating carbon-carbon bonds with high regioselectivity in related heterocyclic systems. A potential strategy could involve the synthesis of a 5-halo-3H-1,2-dithiol-3-one, which could then undergo a Suzuki coupling with 4-methoxyphenylboronic acid to introduce the desired moiety at the 5-position.

Post-Synthetic Modifications and Functionalization of the Core Structure

The 3H-1,2-dithiol-3-one core is amenable to various post-synthetic modifications, allowing for the diversification of its derivatives. The reactivity of this heterocyclic system has been extensively studied, particularly that of the closely related 3H-1,2-dithiole-3-thiones. mdpi.com

The thione group at the 3-position is a key site for functionalization. It can undergo reactions such as 1,3-dipolar cycloadditions with various reagents, including alkynes and nitrilimines. mdpi.com These reactions can lead to the formation of new heterocyclic rings fused to or spiro-linked with the dithiole core.

The sulfur-sulfur bond in the 1,2-dithiole ring is another reactive site. It can be cleaved under certain conditions, allowing for the insertion of other atoms or functional groups. This can lead to ring-expansion or ring-transformation reactions, yielding a variety of other sulfur-containing heterocycles. mdpi.com

For this compound, the methoxy group on the phenyl ring also presents a site for modification. For example, it can be demethylated to a hydroxyl group, as seen in the related compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). nih.govnih.govresearchgate.net This hydroxyl group can then be further functionalized, for instance, through esterification or etherification, to create a library of derivatives with potentially different properties.

Green Chemistry Considerations and Methodological Advancements

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in organic chemistry. These "green chemistry" principles are applicable to the synthesis of this compound and its analogues.

Key areas of focus in green chemistry include the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. For instance, traditional dithioacetalization reactions often use toxic heavy metal salts. Greener alternatives are being developed, such as using catalytic amounts of p-toluenesulfonic acid with silica (B1680970) gel or employing perchloric acid adsorbed on silica gel under solvent-free conditions. organic-chemistry.org While not directly for dithiolone synthesis, these principles of catalysis and solvent choice are transferable.

The use of water as a solvent is a cornerstone of green chemistry. The development of reactions that can be performed in aqueous media is highly desirable. For example, the deprotection of 1,3-dithianes and 1,3-dithiolanes has been achieved using aqueous hydrogen peroxide with an iodine catalyst in the presence of a surfactant. organic-chemistry.org

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. nih.govnih.gov The application of microwave heating to the synthesis of dithiolones could lead to more efficient and environmentally friendly processes.

Furthermore, the choice of catalysts is critical. The use of non-toxic, recyclable catalysts is a key goal. For example, L-proline, a naturally occurring amino acid, has been shown to be an effective and green catalyst for the Gewald reaction, which is used to synthesize substituted 2-aminothiophenes. organic-chemistry.org Exploring similar biocatalysts or organocatalysts for dithiolone synthesis could be a promising area for future research.

Chemical Reactivity and Transformation Pathways of 5 4 Methoxyphenyl 3h 1,2 Dithiol 3 One

General Reactivity of the 3H-1,2-Dithiol-3-one Ring System

The 3H-1,2-dithiol-3-one ring is an unsaturated, planar, five-membered sulfur-containing heterocycle. chemicalbook.com Its reactivity is primarily centered around the disulfide (-S-S-) linkage, the electrophilic carbonyl carbon (C3), and the carbon-carbon double bond (C4-C5). The ring system is relatively stable but susceptible to a range of reactions that can modify the ring or lead to its opening. The presence of the electron-donating methoxyphenyl group at the C5 position influences the electron density within the ring, thereby modulating its reactivity towards electrophiles and nucleophiles. The general reactivity of this scaffold is similar to that of the more extensively studied 3H-1,2-dithiole-3-thiones. nih.govnih.gov

Key reactive sites on the 3H-1,2-dithiol-3-one ring include:

Carbonyl Group (C3): The carbon atom is electrophilic and a primary site for nucleophilic attack.

Sulfur Atoms (S1 and S2): The disulfide bond can be cleaved reductively or attacked by nucleophiles. The sulfur atoms also possess lone pairs of electrons, allowing for oxidative reactions. youtube.com

Ring Carbons (C4 and C5): The double bond can participate in cycloaddition reactions, and the C5 position is susceptible to nucleophilic attack, which can initiate ring-opening. researchgate.net

Oxidative Transformations (e.g., S-Oxides)

The sulfur atoms in the 1,2-dithiol-3-one ring can be oxidized to form S-oxides (sulfoxides) and S-dioxides (sulfones). This transformation significantly alters the electronic properties and reactivity of the heterocycle. Oxidation of one of the sulfur atoms in 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one leads to the formation of this compound S-oxide. ncats.io

Further oxidation can lead to the corresponding bis-sulfone. The introduction of electronegative oxygen atoms onto the sulfur increases the electrophilicity of the ring and acidifies the protons on adjacent carbons. This modification makes the dithiole scaffold more susceptible to reactions with mild bases, facilitating subsequent alkylation or coupling reactions with various electrophiles. youtube.com

Table 1: Oxidized Derivatives of this compound

| Derivative Name | Molecular Formula | Key Structural Feature |

| This compound S-oxide | C₁₀H₈O₂S₃ | One sulfinyl group (S=O) |

| This compound S,S-dioxide | C₁₀H₈O₃S₃ | Two sulfonyl groups (SO₂) |

Electrophilic and Nucleophilic Reactions of the Dithiolone Scaffold

The dithiolone scaffold exhibits dual reactivity, engaging with both electrophiles and nucleophiles. youtube.comresearchgate.netnih.gov

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon at the C3 position. Strong nucleophiles can also attack one of the sulfur atoms or the C5 position, which can lead to ring-opening. researchgate.net The sulfur atoms of the disulfide bond can also be targeted by nucleophiles, leading to the cleavage of the S-S bond.

Electrophilic Reactions: While the ring itself is relatively electron-rich, deprotonation at a carbon adjacent to a sulfoxide (B87167) or sulfone group can generate a nucleophilic carbon center. For instance, lithiation of a related dithiole using a strong base like LDA creates a carbanion that can readily react with various electrophiles, such as aldehydes or ketones. youtube.com This allows for the functionalization of the dithiole ring.

The interaction between electrophiles and nucleophiles is a fundamental aspect of the compound's mechanism of action in biological systems, where it can react with nucleophilic residues on proteins, such as cysteine thiolates. researchgate.netnih.govnih.gov

Ring Opening and Rearrangement Mechanisms

The 1,2-dithiol-3-one ring can undergo opening and rearrangement reactions, typically initiated by a nucleophilic attack. One common mechanism involves the attack of a nucleophile at the C5 position of the dithiole ring. researchgate.net This attack disrupts the aromaticity and leads to the cleavage of the disulfide bond, forming a linear disulfide intermediate. This intermediate can then undergo further reactions or rearrangements.

For related sulfur heterocycles like 1,2,3-dithiazoles, nucleophile-assisted ring-opening is a key transformation pathway that proceeds through a disulfide intermediate. nih.gov A similar mechanism is plausible for 1,2-dithiol-3-ones, where the opened-chain intermediate can recyclize to form different heterocyclic systems or participate in other intermolecular reactions. The reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene (B1212753) nitriles, for example, proceeds through an initial nucleophilic attack at C-5, leading to ring opening and subsequent recyclization to form novel thiinethione derivatives. researchgate.net

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions are a powerful tool for constructing complex molecules, and the 1,2-dithiol-3-one scaffold can participate in such transformations. These reactions offer a route to synthesizing a variety of five-membered and larger heterocycles. nih.govwikipedia.org The dithiole ring system can act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles to form new heterocyclic rings. nih.govresearchgate.netorganic-chemistry.org

For example, benzo[c] nih.govnih.govdithiol-3-ones have been shown to undergo formal [4+2] and [4+4] cycloaddition reactions with hexahydro-1,3,5-triazines. rsc.org These reactions are significant as they allow for the assembly of six- and eight-membered nitrogen-containing heterocycles from the dithiolone precursor. The synthetic utility of these reactions is high, providing access to diverse molecular architectures from a readily available starting material. researchgate.net

Table 2: Examples of Cycloaddition Reactions Involving Dithiole Scaffolds

| Reaction Type | Reactant | Product Type | Significance |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole | Five-membered heterocycle | Stereoselective synthesis of complex heterocycles. wikipedia.org |

| Formal [4+2] Cycloaddition | Hexahydro-1,3,5-triazine | Six-membered N-heterocycle | Controlled synthesis of larger ring systems. rsc.org |

| Formal [4+4] Cycloaddition | Hexahydro-1,3,5-triazine | Eight-membered N-heterocycle | Access to complex polycyclic structures. rsc.org |

Mechanism of Hydrogen Sulfide (B99878) (H2S) Release from Dithiolones and Related Dithiolethiones

A significant aspect of the biological profile of dithiolones and dithiolethiones is their ability to act as hydrogen sulfide (H₂S) donors. nih.govresearchgate.net The compound 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, also known as anethole (B165797) dithiolethione (ADT), is a well-studied H₂S prodrug. nih.gov

The release of H₂S from ADT is not spontaneous but requires metabolic activation. The proposed mechanism involves enzymatic oxidation by hepatic microsomes, which converts ADT into its active metabolite, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). nih.gov Subsequent metabolic steps are thought to lead to the breakdown of the dithiolethione ring and the liberation of H₂S. nih.govresearchgate.net While the precise mechanism for the dithiolone analog is less detailed in the literature, a similar bio-activation pathway involving enzymatic processes is expected to be necessary for H₂S release. In other sulfur-containing H₂S donors, release can occur via an intermediate, carbonyl sulfide (COS), which is then rapidly converted to H₂S by the ubiquitous enzyme carbonic anhydrase. nsf.gov

Interconversion with 3H-1,2-Dithiole-3-thiones and Other Sulfur Heterocycles

The 3H-1,2-dithiol-3-one and 3H-1,2-dithiole-3-thione structures are closely related and can, in principle, be interconverted. The conversion of the carbonyl group (C=O) of the dithiolone to a thiocarbonyl group (C=S) to yield the corresponding dithiolethione is a key transformation. This thionation is typically achieved using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.govresearchgate.net

Conversely, the transformation of a dithiolethione to a dithiolone can be considered a reduction of the thioketone. For instance, a reduction of a heterocyclic thioketone to its corresponding ketone has been achieved using sodium borohydride (B1222165) in pyridine (B92270) containing water. mdpi.com The dithiole ring can also be transformed into other heterocyclic systems through reactions that involve the replacement of one or both sulfur atoms. researchgate.net

Derivatization Strategies and Analogue Design for Enhanced Preclinical Efficacy

Systematic Modifications on the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group is a key structural feature of ADT and a primary target for chemical modification. Research has shown that alterations to this substituent can significantly influence the compound's metabolic fate and provide a chemical handle for further derivatization.

One of the most significant modifications is the O-demethylation of the methoxy (B1213986) group. In vivo, ADT is extensively and rapidly metabolized to its primary active metabolite, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH or ATX). nih.govacs.orgnih.gov This metabolite is often considered the principal active form of the drug. acs.org The resulting phenolic hydroxyl group is not merely a metabolic byproduct but serves as a crucial anchor for creating second-generation compounds, particularly prodrugs designed for improved solubility. acs.org

Beyond demethylation, other functional groups have been introduced at this position to explore new structure-activity relationships (SAR). The synthesis of 5-(4-aminophenyl)-3H-1,2-dithiole-3-thione (ADT-NH2), for example, introduces a primary amine, which can alter the electronic properties and basicity of the molecule and provide another site for conjugation. researchgate.netmdpi.com Studies on anethole (B165797), a related phenylpropanoid, have indicated that the methoxy group is important for certain biological activities, such as antifungal potency, highlighting the sensitivity of the compound's effects to modifications on the phenyl ring. nih.gov

| Parent Compound | Modification | Resulting Analogue | Key Outcome / Rationale | Reference |

|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one (ADT) | O-Demethylation | 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-thione (ADT-OH) | Active metabolite; provides a hydroxyl handle for prodrug synthesis. | nih.govacs.org |

| This compound (ADT) | Conversion of methoxy precursor to amine | 5-(4-Aminophenyl)-3H-1,2-dithiol-3-thione (ADT-NH2) | Introduces a basic functional group for exploring new SAR and conjugation. | researchgate.netmdpi.com |

Functional Group Diversity within the Dithiolone Core

The 1,2-dithiole-3-thione core is the defining feature of ADT and is fundamental to its biological activity, including its recognized ability to act as a hydrogen sulfide (B99878) (H₂S) donor. nih.govresearchgate.netmdpi.com Modifications within this heterocyclic system are less common than peripheral substitutions but offer a route to modulate the compound's reactivity and metabolic stability.

Metabolic studies have identified oxidative pathways that directly affect the dithiolone core. One such transformation is S-oxidation, which leads to the formation of the corresponding S-oxide of ADT and its demethylated metabolite. researchgate.netdntb.gov.ua Another critical transformation is the conversion of the exocyclic thione (C=S) to a carbonyl (C=O), yielding the corresponding 1,2-dithiol-3-one analogue, known as anethole dithiolone (ADO). researchgate.net This conversion is believed to be an integral part of the mechanism by which dithiolethiones release H₂S. mdpi.com

Synthetic methodologies have been developed that allow for the construction of the dithiolethione ring with various substituents, enabling the introduction of functional diversity. nih.gov For instance, synthetic routes exist for producing 4-substituted and 4-mercapto-5-substituted derivatives, which could be used to fine-tune the electronic and steric properties of the core, potentially influencing its reactivity and interaction with biological targets. researchgate.netnih.gov

| Core Structure | Modification | Resulting Structure | Significance | Reference |

|---|---|---|---|---|

| 1,2-Dithiole-3-thione | S-Oxidation | 1,2-Dithiole-3-thione-S-oxide | Metabolic pathway product. | researchgate.netdntb.gov.ua |

| 1,2-Dithiole-3-thione | Thione to Carbonyl Conversion | 1,2-Dithiol-3-one | Part of the H₂S release mechanism; forms anethole dithiolone (ADO). | researchgate.netmdpi.com |

Design and Synthesis of Hybrid Molecular Constructs

A sophisticated strategy for enhancing efficacy involves creating hybrid molecules that combine the dithiolethione scaffold with other pharmacologically active moieties. This molecular hybridization aims to produce chimeric compounds with synergistic or multi-target activities.

Fusing or linking the dithiolethione core with other heterocyclic systems is a promising approach to generate novel chemical entities. An example of this is the synthesis of 4,4-dimethyl-4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thiones, which creates a rigid, fused system incorporating a quinoline (B57606) fragment. researchgate.netmdpi.com The rationale behind such hybrids is to merge the cytoprotective and H₂S-donating properties of the dithiolethione with the established biological activities of heterocycles like quinolines or azaheterocycles, which are common scaffolds in medicinal chemistry. researchgate.net This strategy could lead to compounds with unique pharmacological profiles, potentially targeting multiple pathways involved in a disease state.

Conjugating ADT or its active metabolite, ADT-OH, to natural products is another innovative strategy. Natural products often possess potent and specific biological activities, and linking them to a dithiolethione can create a dual-action agent. Research has explored the synthesis of hybrid molecules combining sulfur-containing moieties with natural product-derived structures known to inhibit inflammatory pathways, such as those involving STAT3 and NF-κB. unimi.it Natural products like curcumin, celastrol, and various terpenes are of particular interest. unimi.itnih.govnih.gov

A notable example of a synthetic conjugate is AP-39, a compound developed by linking ADT-OH to a triphenylphosphonium cation. mdpi.com This modification was designed to target the mitochondria, directing the H₂S-releasing moiety to a specific subcellular compartment to protect against oxidative stress. mdpi.com This approach demonstrates how conjugation can be used not only to combine activities but also to control the biodistribution of the parent compound.

Prodrug Approaches for Modulating Chemical Release or Stability

The poor aqueous solubility of ADT is a significant barrier to its clinical development, particularly for parenteral formulations. nih.govacs.orggoogle.com To overcome this limitation, several prodrug strategies have been devised, focusing on temporarily masking the active molecule with a solubilizing group that is cleaved in vivo to release the parent drug.

The most prominent prodrug approach leverages the primary metabolite, ADT-OH. nih.govacs.org By utilizing the available hydroxyl group, researchers have synthesized a phosphate (B84403) ester prodrug, 5-(4-(phosphonooxy)phenyl)-3H-1,2-dithiole-3-thione (ATXP). nih.govacs.org This modification dramatically increases water solubility. acs.org The phosphate ester is highly stable in aqueous solution but is rapidly hydrolyzed by endogenous alkaline phosphatases in the body to release the active drug, ATX. nih.govsnv63.ru This strategy improves the pharmacokinetic profile and allows for potential intravenous administration. acs.org

Another method to enhance solubility and stability involves the formulation of ADT with cyclodextrins. Specifically, complexation with sulfobutyl ether-beta-cyclodextrin has been shown to increase the aqueous solubility of ADT, making it more suitable for liquid formulations. google.comgoogle.com More advanced delivery systems include the incorporation of ADT into polymeric micelles. researchgate.netresearchgate.net These nanocarriers can be designed to release H₂S in a controlled manner, for instance, in response to triggers like reactive oxygen species (ROS) that are often elevated in pathological tissues. researchgate.netresearchgate.net

| Strategy | Example | Mechanism / Rationale | Key Advantage | Reference |

|---|---|---|---|---|

| Phosphate Ester Prodrug | ATXP (Phosphate ester of ADT-OH) | Masks the hydroxyl group of the active metabolite (ADT-OH) with a phosphate group; cleaved by alkaline phosphatases in vivo. | Greatly improved water solubility for parenteral administration. | nih.govacs.orgsnv63.ru |

| Cyclodextrin (B1172386) Complexation | ADT / Sulfobutyl ether-beta-cyclodextrin complex | Non-covalent encapsulation of the lipophilic ADT molecule within the cyclodextrin cavity. | Enhanced aqueous solubility and chemical stability in formulations. | google.comgoogle.com |

| Polymeric Micelles | ADT-containing block copolymers | Encapsulation of ADT within self-assembling polymeric nanocarriers. | Controlled and triggered release of H₂S; targeted delivery. | researchgate.netresearchgate.net |

Structure Activity Relationships Sar and Mechanistic Insights Preclinical/non Clinical

Correlating Structural Features with Preclinical Activity Profiles

Structure-activity relationship (SAR) studies explore how specific features of a molecule's architecture influence its biological function. For 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one and related compounds, electronic properties, steric factors, lipophilicity, and the positioning of substituents are critical determinants of their preclinical activity.

The electronic nature of substituents on the phenyl ring can profoundly affect the molecule's interaction with biological targets. The methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring in this compound is an electron-donating group. This property influences the electron density distribution across the entire molecule, which can impact binding affinity and reactivity.

Studies on related aromatic compounds have demonstrated that a linear correlation can be established between Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of a substituent, and molecular properties that govern cellular mechanisms. rsc.org For instance, altering the substituent at the para-position from an electron-donating methoxy group to a hydroxyl group (-OH), as seen in 5-(4-hydroxyphenyl)-3H-1,2-dithiol-3-thione, results in derivatives with different activity profiles, such as notable cytotoxic effects against various cancer cell lines. researchgate.netnih.gov This suggests that the electronic properties imparted by the substituent are crucial for modulating the compound's biological endpoint. Theoretical calculations on similar scaffolds, like chalcones bearing a 4-methoxyphenyl (B3050149) group, have been used to examine how electronic properties predict reactivity and metabolic stability. niscpr.res.in

The three-dimensional shape (steric properties) and fat-solubility (lipophilicity) of a compound are fundamental to its ability to fit into the binding pocket of a target protein and to cross cellular membranes. The relatively planar structure of the dithiolethione core combined with the phenyl ring allows for specific orientations within enzyme active sites. The volume of the binding pocket in a target protein is a key factor; the lipophilic volume of a receptor can be substantial, favoring interaction with molecules that have appropriate lipophilicity. nih.gov

Moving the methoxy group to the ortho- or meta- position would fundamentally change the molecule's shape and dipole moment, likely altering its binding mode and efficacy. The design of derivatives often focuses on maintaining the para-substitution pattern, reinforcing the importance of this specific positional arrangement for the desired biological effect. researchgate.netnih.gov For example, in a series of novel derivatives of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, the hydroxyl group was maintained at the para-position, indicating its significance for the activity being investigated. nih.gov

| Parameter | Structural Feature | Influence on Preclinical Activity | References |

|---|---|---|---|

| Electronic Properties | Electron-donating 4-methoxy group | Modulates electron density, affecting binding and reactivity. Altering the substituent (e.g., to -OH) changes the activity profile. | rsc.orgresearchgate.netnih.gov |

| Steric & Lipophilicity | Size and fat-solubility of the methoxyphenyl group | Governs fit within biological targets and ability to cross membranes. Orientation in binding pockets is critical. | niscpr.res.innih.govnih.gov |

| Positional Effects | Substitution at the para- (4-) position | Determines molecular geometry and presentation of electronic features, which is crucial for specific biological interactions. | nih.govnih.gov |

Detailed Preclinical Mechanistic Pathways of Cellular Interaction

Preclinical studies have identified a primary mechanism of action for this compound, which involves the activation of endogenous antioxidant and detoxification pathways.

A significant body of evidence indicates that this compound, also known as anethole (B165797) dithiolethione (ADT), is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by controlling the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Keap1. Activators of this pathway, such as dithiolethiones, are thought to function by modifying cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. unipd.it This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. mdpi.com This activation of the Nrf2 pathway is a key mechanism responsible for the observed cytoprotective effects of the compound, shielding cells from damage induced by oxidative stress. nih.govnih.gov

A direct and critical consequence of Nrf2 activation is the increased expression of phase 2 detoxification enzymes. nih.gov These enzymes play a vital role in neutralizing harmful electrophiles and reactive oxygen species. Studies have shown that dithiolethiones are potent inducers of these enzymes. nih.gov

Key enzymes induced by this compound and related compounds include:

Glutathione (B108866) S-Transferase (GST): This enzyme catalyzes the conjugation of glutathione (GSH) to a wide variety of toxic substrates, rendering them less reactive and more water-soluble for excretion. nih.gov Treatment with ADT has been shown to increase intracellular levels of GSH, which is essential for this process. nih.govnih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme detoxifies highly reactive quinones, preventing them from participating in redox cycling and producing oxidative stress. nih.gov The induction of NQO1 is a hallmark of Nrf2 activation. mdpi.comresearchgate.net

The ability of 3H-1,2-dithiole-3-thione and its derivatives to effectively increase the activity of these enzymes in multiple tissues underscores their potential as protective agents against chemical-induced toxicity. nih.gov

| Pathway Step | Molecular Event | Functional Outcome | References |

|---|---|---|---|

| Nrf2 Pathway Activation | Disruption of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation. | Initiation of transcription for numerous antioxidant and cytoprotective genes. | nih.govnih.govnih.govunipd.it |

| Enzyme Induction | Upregulation of genes containing Antioxidant Response Elements (AREs). | Increased cellular levels and activity of Phase 2 enzymes like GST and NQO1. | nih.govmdpi.comresearchgate.net |

| Cellular Protection | Enhanced neutralization of reactive oxygen species and toxic electrophiles. | Increased cellular resistance to oxidative damage and enhanced detoxification capacity. | nih.govnih.govnih.gov |

Modulation of Mitochondrial Reactive Oxygen Species (ROS) Production and Inhibition of Complex I

Research into the bioactivity of dithiolethiones has identified their significant role in modulating mitochondrial function, particularly in the context of reactive oxygen species (ROS) production. Anethole dithiolethione (ADT), the 3-thione analogue of this compound, has been demonstrated to be a specific inhibitor of ROS production at the IQ site of Complex I of the mitochondrial respiratory chain. This inhibitory action on ROS generation occurs without affecting oxidative phosphorylation driven by either Complex I or Complex II substrates.

A study investigating the effects of a dithiolethione, referred to as OP2113, which is chemically identical to anethole dithiolethione, revealed that it does not act as a general antioxidant or radical scavenger. Instead, it directly interferes with the mitochondrial Complex I's ROS production. The half-maximal effective concentration (EC50) for this inhibition of mitochondrial Complex I-driven ROS production was determined to be 10 μM. This specific action at the ubiquinone-binding site of Complex I highlights a targeted mechanism for mitigating mitochondrial oxidative stress.

Table 1: Effect of Anethole Dithiolethione (OP2113) on Mitochondrial Function

| Parameter | Effect | Concentration |

|---|---|---|

| Mitochondrial Complex I ROS Production | Inhibition | EC50 = 10 μM |

| Oxidative Phosphorylation | No effect | Not specified |

| Intracellular Glutathione (GSH) | Increase | Not specified |

Interference with Microtubule Polymerization (for specific analogues)

The direct interference of this compound or its immediate analogues with microtubule polymerization has not been extensively documented in the reviewed scientific literature. However, studies on other dithiolethione derivatives suggest potential interactions with cytoskeletal components.

For instance, Oltipraz, a synthetic dithiolethione, has been shown to modulate tubulin arrangements in glioblastoma cells, leading to cell cycle arrest at the G2/M phase. nih.gov This suggests an indirect or direct influence on microtubule dynamics. Additionally, anethole dithiolethione has been observed to regulate the oxidant-induced tyrosine kinase activation of several cytoskeleton proteins, including paxillin. nih.gov While this indicates an effect on the broader cytoskeletal network, it does not directly confirm interference with the polymerization of tubulin dimers into microtubules.

Further research is required to elucidate the specific structure-activity relationships that would govern the interaction of 5-(4-methoxyphenyl)-substituted dithiol-3-ones with tubulin and the process of microtubule polymerization.

Inhibition Mechanisms of Bacterial Enzymes (e.g., 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH))

Substituted 1,2-dithiole-3-ones have been identified as potent inhibitors of the bacterial enzyme 3-ketoacyl acyl carrier protein synthase III (FabH), which is a crucial component of the type II fatty acid synthase (FAS-II) pathway in bacteria. nih.gov This enzyme catalyzes the initial condensation step in fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents. nih.gov

Structure-activity relationship studies have revealed key structural features of 1,2-dithiole-3-ones that contribute to their inhibitory activity against FabH from both Escherichia coli (ecFabH) and Staphylococcus aureus (saFabH). nih.gov Notably, analogues in which a 4-chloro substituent is replaced with a phenyl group have demonstrated potent inhibitory activity. nih.gov This finding is significant as the 4-methoxyphenyl group of the titular compound is structurally similar to a phenyl group.

The mechanism of inhibition by some 5-chlorinated 1,2-dithiole-3-ones involves a preincubation-dependent, tight binding to the enzyme, suggesting a slow dissociation of the enzyme-inhibitor complex. nih.gov Mass spectrometry and molecular modeling of 4,5-dichloro-1,2-dithiol-3-one have indicated that it acts by forming a covalent adduct with the essential active site thiol (C112) of FabH through a Michael-type addition-elimination reaction. researchgate.net

The inhibitory potency of various substituted 1,2-dithiole-3-ones against ecFabH and saFabH is presented in the table below.

Table 2: Inhibitory Activity (IC50) of 1,2-Dithiole-3-one Analogues against FabH

| Compound | Substituents | IC50 (μM) vs ecFabH | IC50 (μM) vs saFabH |

|---|---|---|---|

| Analogue 1 | 4,5-dichloro | 2 | 0.16 |

| Analogue 2 | 4-phenyl, 5-chloro | 5.7 | 0.98 |

| Analogue 3 | 5-trifluoromethyl | 25 to >100 | 25 to >100 |

The data indicates that the nature of the substituents on the dithiole-3-one ring significantly influences the inhibitory activity against bacterial FabH.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For dithiolethione derivatives, these calculations have been satisfactorily used to predict chemical reactivity and the effects of different substituents. bioinfopublication.org

The precise three-dimensional arrangement of atoms in 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one is critical to its function. Density Functional Theory (DFT) and ab initio methods are high-level computational techniques employed to determine the most stable molecular geometry by finding the lowest energy conformation. bioinfopublication.org

For the broader class of 1,2-dithiole-3-thione derivatives, studies show a good correlation between geometric parameters calculated using these methods and those determined via experimental techniques. bioinfopublication.org The optimization process often begins with a preliminary geometry optimization using molecular mechanics, such as the MM+ force field, before proceeding to more robust DFT or ab initio calculations. bioinfopublication.org These calculations provide detailed data on bond lengths, valence angles, and dihedral angles that define the molecule's structure. bioinfopublication.org

Table 1: Theoretical Methods for Molecular Geometry Optimization

| Method | Application | Key Findings |

|---|---|---|

| Ab Initio Hartree-Fock (HF) | Predicts molecular geometry and chemical reactivity. | Calculated geometric parameters show good accordance with experimental data for the 3H-1,2-dithiole-3-thione core structure. bioinfopublication.org |

| Density Functional Theory (DFT) | Predicts molecular geometry and electronic properties. | Results are similar to those calculated by ab initio methods and align well with experimental findings. bioinfopublication.org |

| Molecular Mechanics (MM+) | Initial geometry optimization before higher-level calculations. | Serves as an efficient first step in the computational workflow. bioinfopublication.org |

The electronic structure of a molecule governs its reactivity and interactions. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests the molecule is more easily polarized and has higher chemical reactivity. nih.gov

In analyses of related 1,2-dithiole-3-thione derivatives, the HOMO is primarily concentrated on the sulfur atoms and the dithiolethione ring, while the LUMO is distributed across the entire molecule. bioinfopublication.org This distribution confirms the presence of a delocalized conjugated π-electron system, which is a key feature of this class of compounds. bioinfopublication.org The analysis of these frontier orbitals helps in understanding the charge-transfer interactions within the molecule. nih.gov Furthermore, parameters such as chemical hardness, chemical potential, and the electrophilicity index can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Understanding how a chemical reaction occurs is crucial for optimizing synthesis and predicting byproducts. Computational methods can elucidate reaction pathways by identifying transition states—the highest energy point along a reaction coordinate.

The general procedure for finding a transition state involves several steps. msu.su First, the geometry of the reacting system is optimized while constraining a key parameter, such as the distance between two reacting atoms. msu.su Next, a frequency calculation is performed to find an imaginary frequency, which corresponds to the motion along the reaction coordinate at the transition state. msu.su This geometry is then used as the starting point for a saddle point calculation to precisely locate the transition state structure and energy. msu.su Such studies are vital when unexpected products are formed or when a reaction mechanism is unclear, highlighting the need for further research to elucidate the true pathway. researchgate.netmdpi.com For instance, computational studies can help understand the conversion of related compounds, such as the decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones. beilstein-archives.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a fusion of chemistry, statistics, and biology, aiming to create mathematical models that relate the chemical structure of a compound to its biological activity.

For 1,2-dithiole-3-thione derivatives, QSAR models are developed to correlate various physicochemical parameters with biological activities. researchgate.net A primary factor in these models is lipophilicity (often represented by the partition coefficient), which governs a drug's ability to penetrate biological membranes and interact with biological systems. researchgate.net

Other important descriptors included in these models are polarizability, electronic and steric parameters, molecular weight, and molecular geometry. researchgate.net By establishing a statistically significant correlation between these descriptors and a specific biological endpoint, such as enzyme inhibition or cytotoxicity, these models can predict the activity of novel, unsynthesized derivatives, thereby guiding drug discovery efforts.

Table 2: Physicochemical Descriptors Used in QSAR for Dithiolethione Derivatives

| Descriptor Category | Specific Parameters | Relevance |

|---|---|---|

| Lipophilicity | Partition Coefficient (log P) | Controls the ability to penetrate biological membranes. researchgate.net |

| Electronic | Dipole Moment, Charge Distribution, HOMO/LUMO energies | Influences intermolecular interactions and chemical reactivity. bioinfopublication.orgresearchgate.net |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area | Defines the size and shape of the molecule, affecting its fit into binding sites. researchgate.net |

Molecular Docking Studies for Target Protein Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to predict the interaction between a drug candidate and its protein target.

For compounds structurally related to this compound, molecular docking studies have been used to understand their mechanism of action. For example, derivatives of 1,2,4-triazole (B32235) were docked into the colchicine (B1669291) binding site of α,β-tubulin. nih.gov These studies revealed key hydrogen bonding and hydrophobic interactions with amino acid residues within the binding site, explaining their ability to inhibit tubulin polymerization. nih.gov

In the case of anethole (B165797) dithiolethione, it is known to activate the transcription factor Nrf2, which is a master regulator of antioxidant and cytoprotective genes, and to increase levels of glutathione (B108866) (GSH). nih.gov Molecular docking could be employed to investigate the binding affinity and interaction patterns of ADT with Nrf2, its regulator Keap1, or enzymes involved in GSH metabolism, thereby identifying its direct molecular targets and elucidating its mechanism of action at a molecular level.

Non Clinical Research Applications and Potential Translational Avenues

Preclinical Research in Chemoprevention Models (with mechanistic focus)

Preclinical studies have highlighted the potential of 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one and its derivatives in cancer chemoprevention. The mechanism of action is often linked to the induction of phase II detoxification enzymes and antioxidant response elements. For instance, dithiolethiones, a class of compounds to which this compound belongs, have been shown to increase the levels of glutathione (B108866) (GSH), a critical endogenous antioxidant, in various rat organs, including the brain. tandfonline.com This elevation of GSH levels is hypothesized to be a result of the modulation of antioxidant enzymes involved in GSH synthesis and metabolism, such as γ-glutamylcysteine synthase, GSH transferase, and GSH reductase. tandfonline.com

Derivatives of the related compound, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov For example, novel brefeldin A derivatives incorporating the 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione moiety have demonstrated significant antiproliferative activity against a panel of six human cancer cell lines. nih.gov One particular derivative, compound 10d, exhibited potent cytotoxicity against cell lines such as A549 (lung cancer), DU-145 (prostate cancer), A375 (melanoma), HeLa (cervical cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). nih.gov Furthermore, this compound was found to inhibit metastasis and induce apoptosis in MDA-MB-231 cells in a dose-dependent manner. nih.gov

Another synthetic compound, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), has shown significant anti-proliferative activity against various human cancer cell lines, with human fibrosarcoma HT-1080 and human cervical cancer HeLa cells being the most sensitive. nih.gov The growth inhibitory effect of this compound in HT-1080 cells was linked to the disruption of microtubule polymerization. nih.gov Molecular docking studies have suggested that this compound binds to the colchicine-binding site of tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov The apoptotic induction was associated with both the mitochondrial and death receptor pathways. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) |

| Dithiolethiones | In vivo (rats) | Increased glutathione (GSH) levels in various organs, including the brain. tandfonline.com |

| 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A | A549, DU-145, A375, HeLa, HepG2, MDA-MB-231 | Potent cytotoxicity, inhibition of metastasis, and induction of apoptosis. nih.gov |

| 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) | HT-1080, HeLa | Anti-proliferative activity, disruption of microtubule polymerization, G2/M cell cycle arrest, and apoptosis induction. nih.gov |

Investigations as Modulators of Endogenous Hydrogen Sulfide (B99878) (H2S) Signaling

This compound and its primary metabolite, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADTOH), are recognized as hydrogen sulfide (H2S) donors. nih.gov H2S is an endogenous gasotransmitter involved in a multitude of physiological processes, and its dysregulation is implicated in various diseases. nih.govresearchgate.net The thione group in ADTOH can be hydrolyzed to the corresponding ketone, leading to the release of H2S. nih.gov This property has led to the development of numerous hybrid compounds where ADTOH is conjugated with existing drugs to enhance their therapeutic effects and mitigate side effects. nih.gov

These H2S-releasing hybrids have been investigated in various contexts. For instance, H2S-releasing derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to reduce NSAID-induced gastrointestinal damage, as H2S can enhance the local defense of the gastric mucosa. nih.gov In the context of cerebrovascular endothelial cell function, H2S donors like 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (referred to as ADT in the study) have demonstrated protective effects on the blood-brain barrier integrity and have suppressed neuroinflammation following middle cerebral artery occlusion, partly through the inhibition of NF-κB activation. figshare.com

Furthermore, H2S has been shown to have a positive effect in asthma models. nih.gov Novel betamethasone and triamcinolone hybrids with H2S-donors have been synthesized and have shown potential H2S-releasing characteristics in both cell-free environments and within bronchial smooth muscle cells. nih.gov The slow-releasing H2S donor GYY4137 has also demonstrated anti-inflammatory effects in a mouse model of endotoxic shock. annualreviews.org

| H2S Donor/Derivative | Research Area | Key Findings |

| This compound (ADT) | Cerebrovascular Protection | Protected blood-brain barrier integrity and suppressed neuroinflammation. figshare.com |

| ADTOH-NSAID Conjugates | Gastrointestinal Protection | Reduced NSAID-induced gastrointestinal side effects. nih.gov |

| ADTOH-Glucocorticoid Conjugates | Asthma Models | Potential H2S-releasing characteristics in bronchial smooth muscle cells. nih.gov |

| GYY4137 | Inflammation | Exhibited anti-inflammatory effects in a mouse model of endotoxic shock. annualreviews.org |

Research into Radioprotective Capabilities in Cellular and In Vitro Systems

While direct studies on the radioprotective capabilities of this compound are not extensively detailed in the provided search results, the compound's known antioxidant properties and its role as an H2S donor suggest a potential for radioprotection. The ability of dithiolethiones to increase intracellular glutathione levels is a key mechanistic link. tandfonline.com Glutathione is a major endogenous antioxidant that plays a crucial role in protecting cells from damage induced by ionizing radiation. By bolstering the cellular antioxidant defense system, this compound could potentially mitigate the harmful effects of radiation on cells. Further in vitro and cellular studies are warranted to specifically investigate and quantify the radioprotective effects of this compound.

Role as Heterocyclic Building Blocks in Organic Synthesis

The 1,2-dithiol-3-one scaffold present in this compound serves as a valuable heterocyclic building block in organic synthesis. A convenient method for the synthesis of this compound from anethole (B165797) and elemental sulfur using microwave irradiation has been described, which improves yield and reduces reaction time compared to conventional methods. researchgate.net This efficient synthesis makes the compound readily accessible for further chemical modifications.

The dithiolethione moiety can be chemically transformed to create a variety of other heterocyclic systems. For example, the synthesis of various 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has been reported, starting from methoxybenzoyl chlorides and thiosemicarbazide, followed by cyclization. nih.govsigmaaldrich.com These triazole derivatives have been investigated for their anti-inflammatory activities. nih.gov Furthermore, the 1,2,4-triazole (B32235) ring system is a core structure in many pharmaceuticals, highlighting the importance of building blocks that can lead to its formation. mdpi.com The reactivity of the dithiolethione group allows for its conversion into other functional groups, providing a versatile platform for the synthesis of novel compounds with potential biological activities. The synthesis of a new triazol-3-one was unexpectedly achieved from the reduction of a heterocyclic thioketone, demonstrating the synthetic utility of such precursors. mdpi.comresearchgate.net

| Synthetic Application | Starting Material/Precursor | Resulting Compound Class |

| Microwave-assisted synthesis | Anethole and elemental sulfur | This compound. researchgate.net |

| Synthesis of triazole derivatives | Methoxybenzoyl chlorides and thiosemicarbazide | 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols. nih.govsigmaaldrich.com |

| Unexpected formation of triazol-3-one | Heterocyclic thioketone | A new triazol-3-one. mdpi.comresearchgate.net |

Future Research Directions

Development of Stereoselective and Asymmetric Synthetic Routes

The synthesis of stereochemically complex molecules is a cornerstone of modern pharmaceutical and agrochemical research, requiring precise control over each stereocenter. nih.gov While methods for synthesizing dithiolones exist, the development of stereoselective and asymmetric routes for derivatives of 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one represents a critical frontier. Future research should focus on creating chiral variants of this dithiolone, as stereoisomers of a compound can exhibit markedly different biological activities and pharmacokinetic profiles.

Current stereoconvergent processes are often limited by a narrow scope of starting materials that can be readily epimerized. nih.gov Innovations in catalysis, such as photoredox catalysis combined with biocatalysts like ketoreductases, could enable the racemization of traditionally static stereocenters, opening new pathways for stereodefined synthesis. nih.gov The exploration of chiral catalysts, including phosphine-based organocatalysts or alkaloid catalysts, which have been successful in the asymmetric synthesis of other heterocycles like β-lactones and pyrazolidinones, could be adapted for the dithiolone scaffold. kerriganchemistry.com The goal is to develop synthetic protocols that not only control the stereochemistry at a single center but also allow for the construction of molecules with multiple, well-defined stereocenters.

Advanced Spectroscopic and Crystallographic Studies for Novel Dithiolone Derivatives

A thorough understanding of the three-dimensional structure of novel this compound derivatives is fundamental to elucidating their structure-activity relationships. Future efforts should employ a suite of advanced analytical techniques to characterize these new chemical entities. The synthesis of new derivatives, whether through substitution on the phenyl ring or modification of the dithiolone core, will require comprehensive characterization. researchgate.netmdpi.com

High-resolution mass spectrometry (HRMS), along with one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy, will be essential for confirming the covalent structure of newly synthesized compounds. researchgate.netmdpi.com Furthermore, single-crystal X-ray diffraction studies are invaluable for unambiguously determining the solid-state conformation and stereochemistry of these molecules. rsc.orgnih.gov Such crystallographic data provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for computational modeling and understanding biological interactions. nih.gov Hirshfeld surface analysis can also be employed to investigate intermolecular interactions within the crystal structure, offering insights into the forces that govern molecular packing. nih.govresearchgate.net

Deeper Elucidation of Molecular Interaction Mechanisms at the Protein Level

To progress from promising lead compounds to optimized therapeutic agents, a detailed understanding of their interactions with biological targets at the molecular level is necessary. For this compound analogues, this involves identifying their protein targets and characterizing the binding modes.

Molecular docking studies have proven useful in predicting the binding affinity and orientation of ligands within the active sites of proteins, as seen with related heterocyclic compounds targeting tubulin or various receptors. nih.govnih.gov Future research should utilize these in silico techniques to screen for potential protein targets of novel dithiolone derivatives. These computational predictions must then be validated through experimental biophysical assays. High-level quantum chemical methods can be used to calculate the energies of various types of interactions, such as salt bridges, cation-π interactions, and amide bridges, which are often crucial for the stability of protein-ligand complexes. plos.org Understanding these strong, non-covalent interactions can guide the design of derivatives with enhanced binding affinity and selectivity. plos.org

Exploration of Unconventional Biological Targets and Pathways in Preclinical Models

Research into dithiolone derivatives has revealed activity against a range of cancer cell lines, including human fibrosarcoma, gastric adenocarcinoma, and breast cancer. nih.govresearchgate.netnih.gov The mechanisms identified include disruption of tubulin polymerization and induction of apoptosis. nih.gov However, the full spectrum of biological activity for this compound and its analogues is likely broader.

Future preclinical studies should aim to explore unconventional biological targets beyond those already identified. This involves screening against a wider array of cancer cell lines and, importantly, against other disease models. For instance, related oxazole (B20620) derivatives have shown activity against the nematode Caenorhabditis elegans, suggesting potential applications as antinematodal agents. nih.gov Investigating the effects of these dithiolones on pathways involved in inflammation, neurodegeneration, or infectious diseases could uncover entirely new therapeutic applications. Flow cytometry analysis can continue to be a valuable tool to study effects on the cell cycle and the induction of apoptosis in various cell lines. nih.gov

| Potential Preclinical Research Areas | Examples of Models/Targets | Rationale |

| Oncology | Tubulin polymerization, VEGFR-2, EGFR, various cancer cell lines (e.g., HepG2, A549, MDA-MB-231) nih.govresearchgate.netnih.govnih.gov | Build upon existing data showing anti-proliferative and pro-apoptotic effects. |

| Neurodegenerative Diseases | Models of Alzheimer's or Parkinson's disease | Many sulfur-containing natural products exhibit neuroprotective properties. |

| Inflammatory Disorders | Cellular models of inflammation (e.g., LPS-stimulated macrophages) | Dithiolethiones are known to induce antioxidant and anti-inflammatory enzymes. |

| Infectious Diseases | Bacterial, fungal, and parasitic models (e.g., C. elegans) nih.gov | Broaden the therapeutic scope beyond cancer. |

Rational Design of Next-Generation Analogues via Integrated Computational and Experimental Approaches

The development of next-generation analogues of this compound with superior efficacy and selectivity can be accelerated through a rational design strategy that integrates computational modeling with synthetic chemistry and biological testing. nih.govmalariaworld.org This approach moves beyond traditional trial-and-error synthesis.

In silico tools, such as quantitative structure-activity relationship (QSAR) studies and pharmacokinetic (ADMET) predictions, can help prioritize which derivatives to synthesize. nih.gov For example, computational models can predict how modifications to the this compound scaffold—such as altering the methoxy (B1213986) substituent or introducing new functional groups—will affect its drug-likeness, metabolic stability, and binding affinity to a target protein. nih.govmalariaworld.org The synthesized compounds are then evaluated in vitro to validate the computational predictions, and the resulting data is used to refine the models in an iterative cycle of design, synthesis, and testing. This integrated approach has been successfully applied to optimize other heterocyclic compounds, such as quinazolinone derivatives, as potent and selective inhibitors. nih.gov

Sustainable and Atom-Economical Synthetic Methodologies for Industrial Scalability

For any promising therapeutic candidate to become a viable pharmaceutical product, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research should focus on developing "green" synthetic routes for this compound and its derivatives. A convenient method for the synthesis of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione from anethole (B165797) and elemental sulfur using microwave irradiation has already been reported, which significantly reduces reaction times and improves yields compared to conventional heating. researchgate.net

Further research should explore other principles of green chemistry. This includes developing 100% atom-economical reactions, where all atoms from the starting materials are incorporated into the final product, thus minimizing waste. rsc.org Reagentless protocols, which avoid the use of stoichiometric and often toxic reagents, represent a highly desirable goal. rsc.org The use of nanoparticles as recoverable and reusable catalysts is another promising avenue that aligns with the principles of green chemistry and can facilitate the development of environmentally friendly and sustainable synthetic protocols for industrial-scale production. nih.gov

Q & A

Q. What synthetic methodologies are reported for 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one and its derivatives?

The synthesis typically involves functionalization of the dithiolethione core. A common route starts with 5-aryl-3H-1,2-dithiole-3-thiones, which are oxidized to the corresponding 3-ones using Hg(CH₃COO)₂ in glacial acetic acid (yields: 45–85%) . For derivatives like 4,5-diaryl-1,2-dithiole-3-ones, intermediates are synthesized via acylation of methyl 2-(3,4,5-trimethoxyphenyl)acetate, followed by cyclization with Lawesson’s reagent in refluxing toluene . Parallel synthesis strategies enable rapid structural diversification, critical for SAR studies.

Q. What experimental approaches confirm its role as a microtubule-disrupting agent?

Tubulin polymerization assays are central. For example, derivatives like 6f (a structural analog) inhibit microtubule assembly in a dose-dependent manner, measured via turbidity changes at 340 nm. Complementary molecular docking studies (using PDB:1SA0) reveal binding to the colchicine site, disrupting α/β-tubulin dimer interactions . Western blot analysis further links microtubule destabilization to downstream effects, such as cyclin B1 upregulation and G2/M arrest .

Q. How does the compound act as an H₂S donor, and what methods quantify release kinetics?

The metabolite ADTOH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) hydrolyzes to release H₂S, detectable via methylene blue assays or H₂S-selective electrodes . Kinetic studies use phosphate buffers (pH 7.4, 37°C), with UV-Vis monitoring of thione-to-ketone conversion at 270–320 nm. ADTOH’s H₂S release is slower than fast donors like NaHS, making it suitable for sustained physiological modulation .

Advanced Research Questions

Q. How do structural modifications influence antiproliferative activity?

SAR studies highlight the importance of substituents on the aryl rings. For example:

- Methoxy groups : 3,4,5-Trimethoxyphenyl at position 4 enhances tubulin binding (e.g., 6f’s IC₅₀ = 0.12 µM in HT-1080 cells) .

- Oxime derivatives : Substitution at position 3 (e.g., oxime in 6f) improves solubility and stabilizes the dithiole ring, increasing bioavailability .

- Heterocyclic replacements : Furan at position 5 (as in 6f) maintains planar geometry critical for microtubule interaction .

Q. How are discrepancies between in vitro potency and in vivo efficacy addressed?

Discrepancies often arise from metabolic conversion (e.g., ADT to ADTOH in vivo) or pharmacokinetic limitations. Strategies include:

- Prodrug design : Masking the thione group to improve stability and tissue penetration .

- Combination therapy : Co-administration with CYP450 inhibitors to reduce metabolic degradation .

- Nanocarrier systems : Liposomal encapsulation to enhance tumor targeting, as demonstrated for analog COH-203 in hepatocellular carcinoma models .

Q. What methodologies resolve contradictions in chemopreventive vs. toxic effects?

Contradictory data (e.g., moderate chemoprevention but significant toxicity in human trials) are analyzed via:

- Dose-response profiling : Identifying therapeutic windows using preclinical models (e.g., Nrf2 activation at low doses vs. oxidative stress at high doses) .

- Toxicogenomics : RNA-seq or proteomics to map pathways like NF-κB or MAPK, which mediate toxicity .

- Metabolite tracking : LC-MS/MS quantification of ADTOH in plasma to correlate exposure with adverse effects .

Methodological Considerations

Q. Key Assays and Techniques

- Antiproliferative activity : MTT assays (24–72 hr exposure, IC₅₀ calculation via nonlinear regression) .

- Apoptosis detection : Annexin V/PI staining for flow cytometry, complemented by caspase-3/7 activity assays .

- Microtubule disruption : Immunofluorescence staining of α-tubulin to visualize cytoskeletal collapse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.